3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole
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Overview
Description
3-{4-[4-(Thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole, commonly referred to as 3TIP, is a synthetic compound that has been used in scientific research for a variety of applications. It is used to study the biochemical and physiological effects of various compounds, as well as to explore the potential therapeutic uses of these compounds. 3TIP has been studied for its ability to interact with various cellular receptors and enzymes, as well as for its potential to modulate the activity of several biochemical pathways. It is also being studied for its ability to inhibit the activity of certain enzymes and proteins, and for its potential to alter the expression of certain genes.
Scientific Research Applications
- Anti-inflammatory : Thiophene derivatives have been found to exhibit anti-inflammatory properties .
- Anti-psychotic : They have been used in the treatment of various psychotic disorders .
- Anti-arrhythmic : These compounds have been used to treat irregular heartbeats .
- Anti-anxiety : Thiophene derivatives have shown potential in the treatment of anxiety disorders .
- Anti-fungal : They have been used in the treatment of various fungal infections .
- Antioxidant : These compounds have been found to exhibit antioxidant properties .
Indole derivatives also possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Anticancer Activity
A series of novel thiophene-containing 1,3-di-arylpyrazole derivatives were synthesized and showed anticancer activity against MCF7, MDA-MB-231, HeLa, Raji, and HL60 human cancer cells .
- Corrosion Inhibitors : Thiophene derivatives are used as corrosion inhibitors .
- Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Organic Field-Effect Transistors (OFETs) : They are used in the fabrication of OFETs .
- Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives are used in the fabrication of OLEDs .
Commercial Applications
The compound “F6477-0495” is also known as “Seasoned Planked Elm” in the Formica® Laminate Collection . It is used in the design and manufacturing of decorative laminates, offering a unique aesthetic appeal .
Mechanism of Action
Target of Action
The compound contains two important heterocyclic structures:thiophene and indole . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . Similarly, indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Mode of Action
Thiophene and indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Thiophene and indole derivatives have been reported to affect various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a drug’s onset, duration, and intensity of effect .
Result of Action
Based on the known effects of thiophene and indole derivatives, it can be inferred that the compound may have potential therapeutic effects .
properties
IUPAC Name |
1H-indol-3-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c25-19(16-11-21-17-4-2-1-3-15(16)17)23-6-8-24(9-7-23)20-22-18(13-27-20)14-5-10-26-12-14/h1-5,10-13,21H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUWBFFFLLUSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-3-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone |
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